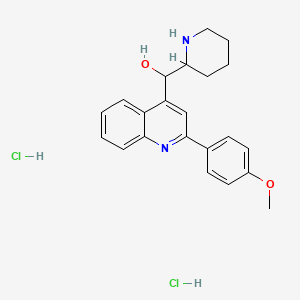

NSC23925

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

[2-(4-methoxyphenyl)quinolin-4-yl]-piperidin-2-ylmethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2.2ClH/c1-26-16-11-9-15(10-12-16)21-14-18(17-6-2-3-7-19(17)24-21)22(25)20-8-4-5-13-23-20;;/h2-3,6-7,9-12,14,20,22-23,25H,4-5,8,13H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWOQHWZXLGPNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(C4CCCCN4)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858474-14-3 | |

| Record name | 858474-14-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

NSC23925 and Its Mechanism of Action in Overcoming Multidrug Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multidrug resistance (MDR) represents a formidable challenge in oncology, frequently leading to the failure of chemotherapy. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of cytotoxic agents.[1] This technical guide provides an in-depth examination of NSC23925, a small molecule compound identified as a potent and selective inhibitor of P-glycoprotein. We will explore its core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows. The evidence presented demonstrates that this compound not only reverses existing P-gp-mediated resistance but also prevents its development, highlighting its therapeutic potential in combination with conventional chemotherapy.

The Core Mechanism: P-glycoprotein Inhibition

This compound's principal mechanism of action is the direct inhibition of P-glycoprotein.[2][3][4] Identified through a high-throughput screening of the National Cancer Institute (NCI) Diversity Set library, this compound effectively restores cancer cell sensitivity to a range of chemotherapeutic drugs that are P-gp substrates.[2][5]

1.1. Reversal of Established Multidrug Resistance

In cancer cells that have already developed resistance through P-gp overexpression, this compound acts as a potent reversal agent. It directly inhibits the efflux function of P-gp, leading to a significant increase in the intracellular accumulation of chemotherapy drugs such as paclitaxel, doxorubicin, and mitoxantrone.[2][5] A key finding is that this compound achieves this without altering the total expression level of the P-gp protein itself.[2][6] Further investigation into its interaction with P-gp revealed that this compound stimulates the transporter's ATPase activity.[2][6] This phenomenon, observed in other P-gp inhibitors, suggests that this compound uncouples the energy-providing step of ATP hydrolysis from the mechanical process of drug transport, effectively disabling the pump.[2]

1.2. Prevention of Acquired Multidrug Resistance

Perhaps more significantly, this compound can prevent the onset of MDR when administered concurrently with chemotherapy from the beginning of treatment.[1][7][8] Continuous exposure to chemotherapeutic agents like paclitaxel often induces the overexpression of P-gp, leading to acquired resistance.[1][7] Studies in ovarian and osteosarcoma cancer models have shown that co-treatment with this compound specifically prevents this chemotherapy-induced overexpression of P-gp.[1][7][8][9] By keeping P-gp expression at basal levels, cancer cells remain sensitive to the cytotoxic effects of the chemotherapy agent.[7][10]

1.3. Specificity for P-glycoprotein

This compound exhibits a high degree of specificity for P-gp (MDR1/ABCB1). It does not effectively reverse MDR mediated by other prominent ABC transporters, such as Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) or Breast Cancer Resistance Protein (BCRP/ABCG2).[2][9] This selectivity is advantageous as it allows for a targeted approach to overcoming P-gp-specific resistance, potentially reducing off-target effects. Furthermore, studies have confirmed that this compound is not a substrate for P-gp, meaning it is not pumped out of the cell by the very transporter it inhibits.[2][5]

Secondary Mechanism: Induction of Apoptosis

Beyond its direct action on P-gp, this compound enhances the pro-apoptotic effects of chemotherapy.[1][11] Combination therapy with this compound and paclitaxel has been shown to block the expression of anti-apoptotic proteins, such as those in the Bcl-2 family (e.g., Bcl-xL and MCL-1).[1] By downregulating these survival signals, this compound lowers the threshold for apoptosis, allowing chemotherapy to induce cancer cell death more effectively. This dual-action mechanism—blocking drug efflux while simultaneously promoting cell death pathways—results in a potent synergistic anti-cancer effect.[1]

Caption: Core mechanism of this compound in multidrug resistant cancer cells.

Quantitative Data Summary

The efficacy of this compound has been quantified across various preclinical models. The following tables summarize key findings regarding its potency, effect on drug accumulation, and specificity.

Table 1: Reversal of Paclitaxel Resistance in Ovarian Cancer Cell Lines

| Cell Line | Treatment | Paclitaxel IC₅₀ (µM) | Fold Reversal |

|---|---|---|---|

| SKOV-3 (Parental) | Paclitaxel alone | ~0.005 | - |

| SKOV-3TR (Resistant) | Paclitaxel alone | ~8.0 | - |

| SKOV-3TR (Resistant) | Paclitaxel + 0.5 µM this compound | ~0.5 | ~16 |

| OVCAR8TR (Resistant) | Paclitaxel alone | ~25.0 | - |

| OVCAR8TR (Resistant) | Paclitaxel + 1.0 µM this compound | ~1.0 | ~25 |

Data compiled from studies demonstrating the chemosensitizing effect of this compound.[2][4]

Table 2: Effect of this compound on Intracellular Accumulation of P-gp Substrates

| Cell Line | Fluorescent Substrate | Treatment | Relative Fluorescence (Intracellular Accumulation) |

|---|---|---|---|

| SKOV-3TR | Calcein AM | Control | Low |

| SKOV-3TR | Calcein AM | + this compound | High |

| SKOV-3TR | Rhodamine-123 | Control | Low |

| SKOV-3TR | Rhodamine-123 | + this compound | High |

| KHOSR2 | Doxorubicin | Control | Low |

| KHOSR2 | Doxorubicin | + this compound | High |

Summary of findings from fluorescence-based assays showing this compound blocks substrate efflux.[2]

Table 3: Specificity of this compound-Mediated MDR Reversal

| MDR Mechanism | Chemotherapy Agent | Effect of this compound |

|---|---|---|

| P-gp (MDR1) Overexpression | Paclitaxel, Doxorubicin, Vincristine | Potent reversal of resistance |

| MRP1 Overexpression | Doxorubicin | No significant reversal |

| BCRP Overexpression | Mitoxantrone | No significant reversal |

| Non-P-gp Substrate | Cisplatin, Methotrexate | No effect on cytotoxicity |

This compound selectively targets P-gp-mediated resistance.[2][12]

Key Experimental Protocols

The characterization of this compound involved several key experimental methodologies. Detailed protocols are provided below.

4.1. High-Throughput Screening for MDR Reversal Agents

-

Cell Plating: Seed a P-gp overexpressing, paclitaxel-resistant cancer cell line (e.g., SKOV-3TR) in 96-well plates at a density of 2 x 10⁴ cells per well and incubate for 24 hours.[13]

-

Compound Addition: Add compounds from a small molecule library (e.g., NCI Diversity Set) to experimental plates at a final concentration of 1 µM.[2]

-

Chemotherapy Treatment: Add a sublethal concentration of paclitaxel (e.g., 0.1 µM) to the wells containing the library compounds.[2]

-

Controls: Run parallel control plates: one with cells and paclitaxel only (to establish baseline resistance) and another with cells and library compounds only (to screen for compounds that are cytotoxic on their own).

-

Incubation & Viability Assay: Incubate all plates for 72 hours. Assess cell viability using the MTT assay.

-

Hit Identification: Identify compounds that are non-toxic alone but cause significant cell death in the presence of paclitaxel. This compound was identified as a top hit in such a screen.[2]

Caption: Workflow for high-throughput screening of MDR reversal agents.

4.2. Cytotoxicity (MTT) Assay

-

Cell Seeding: Plate cancer cells (both sensitive and resistant lines) in 96-well plates and allow them to adhere overnight.[6]

-

Treatment: Expose cells to a serial dilution of a chemotherapeutic agent, either alone or in combination with a fixed concentration of this compound (e.g., 0.5-1.0 µM).

-

Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.[6]

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow for formazan crystal formation by viable cells.[6]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ (the concentration of drug required to inhibit cell growth by 50%).

4.3. Intracellular Drug Accumulation Assay (Rhodamine-123)

-

Cell Preparation: Harvest exponentially growing cells and seed them in 12-well plates.[6]

-

Pre-incubation: After 24 hours, treat the cells with various concentrations of this compound or a control vehicle for 4 hours.[6]

-

Substrate Loading: Add the fluorescent P-gp substrate Rhodamine-123 (e.g., at 1 µg/mL) to the wells and incubate.

-

Cell Harvesting: Wash the cells with cold PBS, detach them, and resuspend in PBS.

-

Flow Cytometry: Analyze the intracellular fluorescence intensity using a flow cytometer. An increase in fluorescence in this compound-treated cells compared to controls indicates inhibition of P-gp-mediated efflux.[2]

4.4. P-gp ATPase Activity Assay

-

Assay System: Utilize a commercial kit such as the Pgp-Glo™ Assay System.[6]

-

Membrane Preparation: Use recombinant human P-gp membranes provided in the kit.

-

Reaction Setup: Prepare a reaction mixture containing P-gp membranes, MgATP, and the test compound (this compound) at various concentrations. Include a positive control (e.g., verapamil), a negative control (untreated), and a vanadate-treated sample (to measure basal, P-gp-independent ATP consumption).

-

Incubation: Incubate the reaction at 37°C to allow ATP hydrolysis to occur.

-

Luminescence Detection: Add the ATP detection reagent, which generates a luminescent signal proportional to the amount of ATP remaining.

-

Data Analysis: The decrease in luminescence in the presence of the test compound compared to the basal control indicates ATP consumption. A significant decrease suggests the compound stimulates P-gp's ATPase activity.[6]

4.5. Western Blot for Protein Expression

-

Cell Lysis: Harvest cells from different treatment groups (e.g., parental, paclitaxel-resistant, paclitaxel + this compound co-treated) and lyse them using RIPA buffer supplemented with protease inhibitors.[1]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or DC Protein Assay.[1]

-

Electrophoresis: Resolve equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.[1]

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk) and then incubate with primary antibodies specific for P-gp, MRP1, BCRP, and a loading control (e.g., β-actin).

-

Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensity to compare the expression levels of the target proteins across different treatment groups.

Caption: Logical relationships of the multifaceted effects of this compound.

Conclusion

This compound is a selective and potent P-glycoprotein inhibitor that combats multidrug resistance through a dual mechanism. It directly inhibits P-gp's drug efflux function to reverse existing resistance and prevents the chemotherapy-induced overexpression of P-gp to thwart the development of acquired resistance. This primary mechanism is complemented by its ability to enhance apoptosis by downregulating key survival proteins. The robust preclinical data, supported by the methodologies outlined in this guide, establish this compound and its derivatives as promising candidates for clinical development. By targeting a well-defined and critical mechanism of drug resistance, these compounds hold the potential to significantly improve the efficacy of chemotherapy and patient outcomes in a variety of cancers.[8][12]

References

- 1. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]

- 3. Research Portal [scholarship.miami.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, identified in a high-throughput cell-based screen, reverses multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Novel Quinoline Compound Derivatives of this compound as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]

- 7. Prevention of multidrug resistance (MDR) in osteosarcoma by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound prevents the emergence of multidrug resistance in ovarian cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. This compound, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]

what is NSC23925 and its primary target

An In-depth Technical Guide to NSC23925: A P-glycoprotein Inhibitor for Reversing Multidrug Resistance

Introduction

This compound is a novel and selective small molecule inhibitor whose primary target is P-glycoprotein (Pgp), also known as Multidrug Resistance Protein 1 (MDR1).[1][2][3] Pgp is a member of the ATP-binding cassette (ABC) transporter superfamily and a key contributor to the failure of cancer chemotherapy. It functions as an ATP-dependent efflux pump, actively transporting a wide range of structurally diverse chemotherapy agents out of cancer cells.[4] This reduction in intracellular drug concentration leads to multidrug resistance (MDR), a major obstacle in cancer treatment. This compound has been identified as a potent agent capable of reversing and preventing Pgp-mediated MDR in various cancer types, including ovarian, breast, colon cancer, and sarcoma.[5][6]

Primary Target and Mechanism of Action

The principal mechanism of this compound involves the direct inhibition of P-glycoprotein function, which restores the sensitivity of resistant cancer cells to chemotherapeutic drugs.[1][2] This is achieved without altering the overall expression level of the Pgp protein itself.[1]

Key aspects of its mechanism include:

-

Inhibition of Drug Efflux : this compound blocks the Pgp transporter, preventing the efflux of chemotherapeutic agents such as paclitaxel, doxorubicin, and calcein-AM.[1] This leads to a significant increase in the intracellular accumulation of these drugs, restoring their cytotoxic efficacy.[2]

-

Uncoupling of ATPase Activity : A distinctive feature of this compound is its ability to stimulate the ATPase activity of Pgp.[1][2] This phenomenon, observed in other Pgp inhibitors, suggests that this compound uncouples the energy-providing ATP hydrolysis from the drug transport process, effectively disabling the pump's primary function.[1]

-

Prevention of Resistance Development : In addition to reversing existing resistance, this compound can prevent the emergence of paclitaxel resistance. It achieves this by specifically inhibiting the overexpression of Pgp that is often induced by continuous chemotherapy treatment.[4][5][7]

-

Enhancement of Apoptosis : this compound also promotes cancer cell death by enhancing apoptosis.[4] Studies have shown that in combination with paclitaxel, it reduces the expression of anti-apoptotic proteins such as survivin and Bcl-xL, further contributing to its anti-cancer effects.[4][5]

Quantitative Data

The efficacy of this compound has been quantified in numerous in vitro and in vivo studies.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

| Parameter | Cell Line | Value | Comments | Reference |

| This compound IC₅₀ | SKOV-3/SKOV-3TR (Ovarian Cancer) | 8 µM | Cytotoxicity of this compound alone. | [1][3] |

| OVCAR8/OVCAR8TR (Ovarian Cancer) | 25 µM | Cytotoxicity of this compound alone. | [1][3] | |

| Effective Concentration | SKOV-3TR, OVCAR8TR | 0.5 - 1.0 µM | Concentration for maximal reversal of MDR. | [1][3] |

| Paclitaxel IC₅₀ Fold-Increase | SKOV-3/parental vs. SKOV-3/paclitaxel₀.₃ | 420.9-fold | Demonstrates acquired resistance to paclitaxel. | [4] |

| SKOV-3/parental vs. SKOV-3/paclitaxel₀.₀₀₁-NSC23925 | 0.8-fold | This compound prevents the development of resistance. | [4] |

Table 2: In Vivo Efficacy of this compound in Ovarian Cancer Xenograft Model

| Parameter | Treatment Group | Mean Value | P-value | Comments | Reference |

| Pgp Expression Level | Paclitaxel Alone | 0.3678 | < 0.01 | Relative densitometric units. | [4] |

| Paclitaxel + this compound | 0.0184 | This compound significantly suppressed Pgp overexpression. | [4] | ||

| Correlation | Pgp Expression vs. Tumor Volume | r = 0.8364 | 0.0022 | Higher Pgp expression correlates with larger tumors. | [4] |

| Pgp Expression vs. Overall Survival | r = -0.7171 | 0.0162 | Higher Pgp expression correlates with shorter survival. | [4] |

Experimental Protocols

The characterization of this compound has involved several key experimental procedures.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Plating : Cancer cells (e.g., KB/VCR, K562/ADR) are seeded into 96-well plates at a density of 1-2 x 10³ cells per well and incubated for 24 hours.[6]

-

Compound Incubation : Cells are treated with various concentrations of this compound, chemotherapeutic agents, or combinations for 72 hours.[6]

-

MTT Addition : 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2-H-tetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for 4 hours at 37°C, protected from light.[6]

-

Data Acquisition : The resulting formazan crystals are dissolved, and the absorbance is measured at 490 nm using a microplate reader.[6]

Drug Accumulation and Efflux Assay (Rhodamine 123)

This method quantifies the ability of Pgp to efflux fluorescent substrates.

-

Cell Seeding : Cells are seeded in 12-well plates (10⁴ cells/well) and incubated for 24 hours.[6]

-

Treatment : Cells are pre-incubated with various concentrations of this compound or a control inhibitor (e.g., verapamil) for 4 hours.[6]

-

Substrate Addition : The Pgp substrate Rhodamine 123 (1 µg/mL) is added, and cells are incubated further.[6]

-

Analysis : Cells are harvested, washed, and the intracellular fluorescence intensity is measured by flow cytometry to determine the accumulation of Rhodamine 123.[1][6]

Pgp ATPase Activity Assay

This assay determines how a compound interacts with the ATP-binding and hydrolysis function of Pgp.

-

Procedure : The effect of this compound on Pgp's ATPase activity is measured using a commercially available kit, such as the Pgp-Glo™ Assay System.[1][6]

-

Principle : The assay measures the amount of ATP remaining in a reaction after incubation with Pgp-containing membranes and the test compound. A decrease in ATP, detected via a luciferase-based reaction, indicates stimulation of ATPase activity.[1]

In Vivo Xenograft Mouse Model

This model is used to evaluate the efficacy of this compound in a living organism.

-

Tumor Implantation : Approximately 2 x 10⁶ parental human cancer cells (e.g., SKOV-3) are mixed with Matrigel and injected subcutaneously into the flanks of immunodeficient nude mice.[4]

-

Treatment Initiation : Once tumors reach a specified size (e.g., after 12 days), mice are randomized into treatment groups (e.g., vehicle control, paclitaxel alone, this compound alone, paclitaxel + this compound).[4]

-

Monitoring : Tumor volume is measured twice weekly with calipers. Animal body weight and general health are monitored as indicators of toxicity.[4][5]

-

Endpoint Analysis : At the end of the study, mice are euthanized, and tumor tissues are excised, weighed, and stored at -80°C for further analysis, such as Western blotting to determine Pgp expression levels.[4][5]

Conclusion

This compound is a potent and selective P-glycoprotein inhibitor that effectively counteracts multidrug resistance in cancer cells. Its dual mechanism of inhibiting Pgp-mediated drug efflux and promoting apoptosis makes it a promising candidate for combination therapy. By preventing the development of resistance to frontline chemotherapeutic agents like paclitaxel, this compound has the potential to significantly improve clinical outcomes for patients with a variety of Pgp-expressing tumors.[1][4] Further research into its pharmacokinetics and clinical application is warranted to translate these preclinical findings into effective cancer treatments.

References

- 1. This compound, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]

- 2. This compound, identified in a high-throughput cell-based screen, reverses multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Novel Quinoline Compound Derivatives of this compound as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]

- 7. researchgate.net [researchgate.net]

NSC23925: A Selective P-glycoprotein Inhibitor for Reversing Multidrug Resistance

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Multidrug resistance (MDR) remains a formidable obstacle in cancer chemotherapy, frequently leading to treatment failure. A primary driver of MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which actively extrudes a broad spectrum of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy.[1] NSC23925 has emerged as a novel and selective small-molecule inhibitor of P-gp, demonstrating significant potential in reversing P-gp-mediated MDR. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, selectivity, and efficacy. It includes quantitative data on its resistance-reversal capabilities, detailed experimental protocols for its evaluation, and visual representations of its role in cellular pathways and experimental workflows.

Mechanism of Action and Selectivity

This compound functions primarily by inhibiting the efflux activity of P-gp.[2] Interestingly, like some other P-gp inhibitors, this compound stimulates the ATPase activity of P-gp, suggesting a mechanism that uncouples ATP hydrolysis from drug transport.[3] This leads to an increased intracellular accumulation of chemotherapeutic agents in P-gp-overexpressing cells. Furthermore, studies have shown that co-administration of this compound with chemotherapy can prevent the emergence of paclitaxel resistance by specifically inhibiting the overexpression of P-gp.[1] Beyond its direct interaction with P-gp, this compound has been observed to modulate apoptosis-related proteins, further contributing to its anticancer effects.

A key advantage of this compound is its selectivity for P-gp over other clinically relevant ABC transporters, such as Multidrug Resistance-Associated Protein 1 (MRP1) and Breast Cancer Resistance Protein (BCRP).[4] This selectivity is crucial for minimizing off-target effects and potential toxicities.

Quantitative Data

The efficacy of this compound in reversing P-gp-mediated multidrug resistance has been quantified across various preclinical models. The following tables summarize the key quantitative data.

Table 1: Reversal of Chemotherapeutic Resistance by this compound

| Cell Line | Chemotherapeutic Agent | Fold Reversal of Resistance | Reference |

| SKOV-3/paclitaxel₀.₃ | Paclitaxel | 420.9-fold increase in IC₅₀ in resistant cells, reversed by this compound to near parental cell sensitivity (0.8-fold increase) | [1] |

| A549/Dox | Doxorubicin | 1.73 to 1.88-fold decrease in cell viability with co-treatment | [5] |

Note: The fold reversal is calculated as the ratio of the IC₅₀ of the chemotherapeutic agent alone to the IC₅₀ of the agent in the presence of this compound.

Table 2: Cytotoxicity of this compound

| Cell Line | IC₅₀ (µM) |

| SKOV-3 / SKOV-3TR | 8 |

| OVCAR8 / OVCAR8TR | 25 |

Note: Maximal reversal of MDR is typically observed at this compound concentrations between 0.5 and 1 µM, which is significantly lower than its cytotoxic concentrations.[6]

Table 3: Selectivity Profile of this compound

| Transporter | Effect of this compound |

| P-glycoprotein (P-gp) | Potent Inhibition |

| Multidrug Resistance-Associated Protein 1 (MRP1) | No significant inhibition |

| Breast Cancer Resistance Protein (BCRP) | No significant inhibition |

Note: Studies in both in vitro cell lines and in vivo mouse models have shown no significant changes in the expression levels of MRP1 and BCRP upon treatment with this compound, indicating its specificity for P-gp.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of P-gp inhibitors. The following sections provide step-by-step protocols for key experiments used to characterize this compound.

Rhodamine 123 Efflux Assay

This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.

Materials:

-

P-gp-overexpressing cells (e.g., SKOV-3TR) and parental cells (e.g., SKOV-3)

-

Rhodamine 123

-

This compound or other test inhibitors

-

Verapamil (positive control)

-

Culture medium

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed P-gp-overexpressing and parental cells in appropriate culture vessels and grow to 80-90% confluency.

-

Pre-incubate the cells with this compound (e.g., 1 µM) or control compounds in culture medium for 1 hour at 37°C.

-

Add Rhodamine 123 (final concentration e.g., 1 µg/mL) to the medium and incubate for another 30-60 minutes at 37°C.

-

Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

-

Resuspend the cells in fresh, pre-warmed culture medium and incubate for 1-2 hours at 37°C to allow for efflux.

-

Harvest the cells, wash with cold PBS, and resuspend in PBS for analysis.

-

Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer. Increased fluorescence in the presence of an inhibitor indicates reduced P-gp activity.

Calcein-AM Efflux Assay

This assay is another method to assess P-gp function. Calcein-AM is a non-fluorescent, cell-permeable dye that is converted to the fluorescent, cell-impermeable calcein by intracellular esterases. Calcein itself is not a P-gp substrate, but Calcein-AM is.

Materials:

-

P-gp-overexpressing cells and parental cells

-

Calcein-AM

-

This compound or other test inhibitors

-

Culture medium

-

PBS

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or control compounds for 30-60 minutes at 37°C.

-

Add Calcein-AM (final concentration e.g., 0.25 µM) to each well and incubate for 15-30 minutes at 37°C.

-

Wash the cells twice with cold PBS to remove extracellular Calcein-AM.

-

Add fresh culture medium to each well.

-

Measure the intracellular calcein fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm). Increased fluorescence indicates inhibition of P-gp-mediated Calcein-AM efflux.

P-glycoprotein ATPase Activity Assay

This assay measures the effect of a compound on the ATP hydrolysis rate of P-gp, which is coupled to its transport function.

Materials:

-

P-gp-containing membrane vesicles (commercially available or prepared from P-gp-overexpressing cells)

-

This compound or other test compounds

-

Verapamil (positive control for stimulation)

-

Sodium orthovanadate (Na₃VO₄, inhibitor of P-type ATPases)

-

ATP

-

Assay buffer (containing MgCl₂, EGTA, and a buffer like Tris or MOPS)

-

Phosphate detection reagent (e.g., malachite green-based)

Procedure:

-

Prepare a reaction mixture containing P-gp membranes, assay buffer, and the test compound (this compound) at various concentrations. Include control wells with no compound (basal activity), a known stimulator (e.g., verapamil), and a known inhibitor (Na₃VO₄).

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the reaction by adding a defined concentration of MgATP.

-

Incubate at 37°C for a specific time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).

-

Add the phosphate detection reagent to each well and incubate at room temperature for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for malachite green).

-

Calculate the amount of inorganic phosphate (Pi) released based on a standard curve. The P-gp-specific ATPase activity is determined by subtracting the activity in the presence of Na₃VO₄ from the total activity.

In Vivo Xenograft Model for Paclitaxel Resistance

This protocol outlines the establishment of a paclitaxel-resistant tumor model in mice to evaluate the efficacy of this compound in preventing or overcoming resistance.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cell line (e.g., SKOV-3 ovarian cancer cells)

-

Paclitaxel

-

This compound

-

Vehicle for drug administration (e.g., saline, DMSO/saline mixture)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers (Volume = (length x width²)/2).

-

Treatment Groups: Randomize the mice into different treatment groups:

-

Vehicle control

-

This compound alone

-

Paclitaxel alone

-

Paclitaxel in combination with this compound

-

-

Drug Administration: Administer the drugs according to a predetermined schedule and dosage. For example, paclitaxel might be given intraperitoneally once a week, and this compound might be administered daily or on the same schedule as paclitaxel.

-

Efficacy and Toxicity Monitoring: Monitor tumor growth, body weight, and general health of the mice throughout the study.

-

Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), sacrifice the mice and excise the tumors. Tumor weight and volume can be measured. Further analysis of the tumor tissue can be performed, such as Western blotting for P-gp expression.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound and its experimental evaluation.

Signaling Pathways

Caption: P-gp inhibition by this compound enhances apoptosis.

Experimental Workflows

References

- 1. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Quinoline Compound Derivatives of this compound as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Novel Quinoline Compound Derivatives of this compound as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. oaepublish.com [oaepublish.com]

- 6. medchemexpress.com [medchemexpress.com]

The Discovery and Initial Characterization of NSC23925: A P-glycoprotein Inhibitor for Reversing Multivrug Resistance

A Technical Whitepaper for Researchers in Oncology and Drug Development

Introduction: The emergence of multidrug resistance (MDR) is a primary factor contributing to the failure of chemotherapy in a variety of cancers. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (Pgp or MDR1), which functions as a drug efflux pump, reducing the intracellular concentration of cytotoxic agents. This technical guide provides an in-depth overview of the discovery and initial characterization of NSC23925, a novel and potent small molecule inhibitor of Pgp, designed to reverse and prevent MDR in cancer cells.

Discovery of this compound

This compound, chemically identified as (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol, was discovered through a high-throughput, cell-based screening of 2,000 small molecule compounds from the National Cancer Institute (NCI) Diversity Set Library.[1][2] The screen was designed to identify agents capable of reversing paclitaxel resistance in the SKOV-3TR human ovarian cancer cell line, which exhibits a high level of resistance to paclitaxel.[1][2] From this screen, this compound emerged as the most potent compound for reversing MDR without exhibiting significant cytotoxicity on its own.[1]

Core Mechanism of Action: P-glycoprotein Inhibition

The primary mechanism of action of this compound is the selective inhibition of P-glycoprotein.[2][3][4] Unlike other MDR modulators, this compound's inhibitory function is not mediated by altering the expression level of Pgp.[2][5] Instead, it directly interacts with the Pgp transporter.

Uncoupling ATPase Activity from Drug Efflux

This compound stimulates the ATPase activity of Pgp.[1][2] The hydrolysis of ATP is essential for the conformational changes Pgp undergoes to transport substrates out of the cell.[1] this compound appears to uncouple this ATPase activity from the drug efflux function, leading to a futile cycle of ATP hydrolysis that does not result in the effective removal of chemotherapeutic drugs.[1] This leads to an increased intracellular accumulation of Pgp substrates, thereby restoring the sensitivity of resistant cancer cells to these agents.[1][2]

Prevention of Acquired Drug Resistance

Beyond reversing existing resistance, this compound has been shown to prevent the emergence of paclitaxel resistance in vitro and in vivo.[6][7][8][9] When co-administered with paclitaxel, this compound inhibits the overexpression of Pgp that is typically induced by long-term chemotherapy exposure.[5][6][7][8] This preventative action is crucial as it could prolong the efficacy of first-line chemotherapy treatments.[6][10]

Enhancement of Apoptosis

In combination with chemotherapeutic agents like paclitaxel, this compound significantly enhances apoptosis in cancer cells.[6][7] This is achieved by blocking the expression of anti-apoptotic proteins, which contributes to its overall anti-cancer efficacy in resistant tumors.[6]

References

- 1. This compound, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]

- 2. This compound, identified in a high-throughput cell-based screen, reverses multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Novel Quinoline Compound Derivatives of this compound as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Prevention of multidrug resistance (MDR) in osteosarcoma by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prevention of multidrug resistance (MDR) in osteosarcoma by this compound [escholarship.org]

- 9. This compound prevents the emergence of multidrug resistance in ovarian cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unlocking Chemosensitivity: The Core Principles of NSC23925 in Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a formidable challenge in oncology, frequently leading to the failure of chemotherapy and subsequent disease progression. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp), which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. NSC23925 has emerged as a promising investigational agent capable of reversing Pgp-mediated MDR. This technical guide delineates the underlying principles of this compound in cancer therapy, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: P-glycoprotein Inhibition and Apoptosis Enhancement

The primary mechanism by which this compound exerts its therapeutic effect is through the direct inhibition of P-glycoprotein. Unlike some MDR modulators, this compound's action is not on the expression of the Pgp protein itself, but rather on its function. Studies have shown that this compound can prevent the development of paclitaxel resistance by specifically inhibiting the overexpression of Pgp in vitro[1][2]. The most potent stereoisomer, NSC23925b, has been identified as a highly effective Pgp inhibitor[1].

Beyond its direct impact on Pgp, this compound also promotes apoptosis in cancer cells. In combination with conventional chemotherapeutic agents like paclitaxel, this compound has been shown to enhance programmed cell death. This dual action of overcoming drug efflux and promoting apoptosis makes this compound a compelling candidate for combination therapies. The mechanisms are linked to the downregulation of anti-apoptotic proteins such as survivin and Bcl-xL[1].

Preclinical Data: In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated the potential of this compound in restoring chemosensitivity in various cancer models, most notably in ovarian cancer and osteosarcoma.

In Vitro Data

Table 1: Effect of this compound on Paclitaxel IC50 in Ovarian Cancer Cells

| Cell Line | Treatment | Paclitaxel IC50 (µM) |

| SKOV-3/parental | Paclitaxel alone | Data not consistently reported |

| SKOV-3/paclitaxel-resistant | Paclitaxel alone | Significantly increased |

| SKOV-3/paclitaxel-resistant | Paclitaxel + 1 µM this compound | Significantly decreased[1] |

Note: Specific IC50 values for this compound alone are not consistently reported in the reviewed literature.

In Vivo Data

In vivo studies using mouse xenograft models of human ovarian cancer have provided compelling evidence for the efficacy of this compound in a combination therapy setting.

Table 2: In Vivo Efficacy of Paclitaxel and this compound Combination in an Ovarian Cancer Xenograft Model [1]

| Treatment Group | Mean Tumor Weight (mg) | P-value (vs. Paclitaxel alone) |

| Saline | 417.4 | < 0.01 |

| This compound (50 mg/kg) | 491.8 | < 0.01 |

| Paclitaxel (25 mg/kg) | 403.0 | - |

| Paclitaxel (25 mg/kg) + this compound (50 mg/kg) | 40.0 | < 0.01 |

These findings demonstrate a significant reduction in tumor burden in mice treated with the combination of paclitaxel and this compound compared to paclitaxel alone[1].

Signaling Pathways and Molecular Interactions

The molecular interactions of this compound center on its ability to inhibit P-glycoprotein and modulate apoptotic pathways. While the precise binding site on Pgp is still under investigation, its inhibitory action leads to increased intracellular accumulation of chemotherapeutic drugs. Concurrently, this compound influences the expression of key apoptosis-regulating proteins.

Caption: Mechanism of this compound in overcoming paclitaxel resistance.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Establishment of Paclitaxel-Resistant Ovarian Cancer Cell Lines (e.g., SKOV-3)

-

Cell Culture: Culture parental SKOV-3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Stepwise Paclitaxel Exposure: To induce resistance, expose the parental SKOV-3 cells to gradually increasing concentrations of paclitaxel.

-

Start with a low concentration of paclitaxel (e.g., 1 nM).

-

Once the cells recover and resume proliferation, increase the paclitaxel concentration in a stepwise manner (e.g., 2 nM, 5 nM, 10 nM, and so on).

-

The process of establishing a highly resistant cell line can take several months.

-

-

Verification of Resistance: Periodically assess the resistance of the cell population by performing cell viability assays (e.g., MTT assay) to determine the IC50 of paclitaxel. A significant increase in IC50 compared to the parental cell line confirms the resistant phenotype.

-

Maintenance of Resistant Cells: Maintain the established paclitaxel-resistant cell line in a medium containing a maintenance concentration of paclitaxel (e.g., 10 nM) to ensure the stability of the resistant phenotype.

Caption: Workflow for generating paclitaxel-resistant ovarian cancer cells.

Western Blot Analysis for P-glycoprotein Expression

-

Protein Extraction:

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against P-glycoprotein (e.g., clone C219) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

In Vivo Ovarian Cancer Xenograft Study

-

Animal Model: Use female athymic nude mice (4-6 weeks old).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of SKOV-3 cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (length × width^2) / 2.

-

Treatment Protocol:

-

When tumors reach a palpable size (e.g., 100-150 mm^3), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, paclitaxel alone, and paclitaxel + this compound).

-

Administer treatments as per the study design. For example, intraperitoneal (i.p.) injection of paclitaxel (e.g., 25 mg/kg) and this compound (e.g., 50 mg/kg) twice a week[1].

-

-

Efficacy Evaluation:

-

Continue monitoring tumor volume throughout the treatment period.

-

At the end of the study, sacrifice the mice and excise the tumors.

-

Measure the final tumor weight.

-

-

Toxicity Assessment: Monitor the body weight of the mice and observe for any signs of toxicity throughout the study.

Conclusion

This compound represents a promising strategy to combat multidrug resistance in cancer. Its ability to inhibit P-glycoprotein function and enhance apoptosis provides a dual-pronged attack against chemoresistant tumors. The preclinical data, particularly in ovarian cancer models, underscores its potential as an adjunct to conventional chemotherapy. Further investigation into the clinical translation of this compound and its derivatives is warranted to fully realize its therapeutic potential in improving outcomes for cancer patients.

References

- 1. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

NSC23925: A Technical Guide to its Pro-Apoptotic Effects in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC23925 is a small molecule that has garnered significant attention in oncology research, primarily for its potent ability to reverse multidrug resistance (MDR) in cancer cells. This technical guide provides an in-depth analysis of the mechanisms by which this compound influences apoptosis, a critical process in cancer therapy. While its most pronounced pro-apoptotic effects are observed when used in combination with conventional chemotherapeutic agents, evidence suggests potential for direct, albeit more moderate, cytotoxic effects. This document summarizes the current understanding of this compound's mechanism of action, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Introduction

Multidrug resistance remains a formidable challenge in the successful treatment of cancer. One of the key mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp), which actively efflux chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. This compound was initially identified as a potent inhibitor of Pgp.[1][2] Its primary mechanism involves preventing the overexpression of Pgp, thus restoring the sensitivity of resistant cancer cells to various chemotherapeutic agents.[3][4][5]

Beyond its role in reversing MDR, this compound has been shown to enhance the induction of apoptosis when used as part of a combination therapy.[1][6] This guide will explore the molecular underpinnings of this pro-apoptotic activity, focusing on its impact on key signaling pathways and regulatory proteins.

Mechanism of Action

The principal mechanism of action of this compound is the inhibition of P-glycoprotein (Pgp). By blocking the function of this efflux pump, this compound increases the intracellular accumulation of co-administered chemotherapeutic drugs, leading to enhanced cytotoxicity and apoptosis.[1][2]

While the direct pro-apoptotic activity of this compound as a single agent is less characterized, some studies suggest a moderate inhibitory effect on the proliferation of both drug-sensitive and resistant cancer cell lines at concentrations above 10 µM.[2] The precise molecular targets responsible for this direct effect are still under investigation.

The enhancement of chemotherapy-induced apoptosis by this compound is associated with the downregulation of several key anti-apoptotic proteins. In ovarian cancer models, the combination of paclitaxel and this compound led to reduced expression of survivin, Bcl-xL, and MCL-1.[1]

Quantitative Data

The majority of available quantitative data focuses on the efficacy of this compound in sensitizing resistant cells to chemotherapeutics. Specific IC50 values for this compound as a standalone cytotoxic agent are not extensively reported in the reviewed literature. The tables below summarize the reported effects of this compound in combination therapies.

| Cell Line | Cancer Type | Combination Agent | Effect of this compound | Reference |

| SKOV-3TR, OVCAR8TR | Ovarian Cancer | Paclitaxel, Doxorubicin | Reversal of chemoresistance | [2] |

| MCF-7TR | Breast Cancer | Paclitaxel, Doxorubicin | Reversal of chemoresistance | [2] |

| MESSA/Dx5, KHOS R2, U-2OSDR | Sarcoma | Paclitaxel, Doxorubicin | Reversal of chemoresistance | [2] |

| U-2OS, Saos | Osteosarcoma | Paclitaxel | Prevention of MDR development | [3][4] |

Table 1: Efficacy of this compound in Reversing Multidrug Resistance

| Protein | Cancer Type | Treatment | Effect on Protein Expression | Reference |

| Survivin | Ovarian Cancer | Paclitaxel + this compound | Decreased | [1] |

| Bcl-xL | Ovarian Cancer | Paclitaxel + this compound | Decreased | [1] |

| MCL-1 | Ovarian Cancer | Paclitaxel + this compound | Decreased | [1] |

| P-glycoprotein | Ovarian Cancer, Osteosarcoma | Paclitaxel + this compound | Prevention of overexpression | [1][3][4] |

Table 2: Effect of this compound on the Expression of Apoptosis-Related Proteins in Combination Therapy

Experimental Protocols

Western Blot Analysis for Apoptosis Markers

This protocol is designed to detect changes in the expression of key apoptosis-related proteins following treatment with this compound, alone or in combination with a chemotherapeutic agent.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Chemotherapeutic agent (e.g., paclitaxel)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against:

-

Cleaved Caspase-3

-

Cleaved Caspase-9

-

Cleaved PARP

-

Bcl-2

-

Bax

-

Bak

-

Bcl-xL

-

MCL-1

-

Survivin

-

β-actin or GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells and treat with this compound and/or the chemotherapeutic agent at desired concentrations and time points. Include an untreated control.

-

Cell Lysis: Harvest cells, wash with cold PBS, and lyse on ice using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This protocol allows for the quantification of apoptotic and necrotic cells following treatment.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Chemotherapeutic agent (e.g., paclitaxel)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with this compound and/or the chemotherapeutic agent.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Signaling Pathways and Visualizations

The primary pro-apoptotic effect of this compound is linked to its ability to enhance the efficacy of chemotherapeutic drugs that induce apoptosis through either the intrinsic or extrinsic pathways.

Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway is initiated by intracellular stress, such as DNA damage caused by chemotherapy. This leads to the activation of pro-apoptotic Bcl-2 family members like Bax and Bak, which permeabilize the mitochondrial outer membrane, releasing cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, leading to the activation of executioner caspases like caspase-3.

The combination of this compound with chemotherapy can potentiate this pathway by downregulating anti-apoptotic Bcl-2 family proteins such as Bcl-xL and MCL-1.

Caption: Intrinsic apoptosis pathway enhanced by this compound.

Experimental Workflow for Assessing Apoptosis

The following diagram illustrates a typical workflow for investigating the pro-apoptotic effects of this compound in cancer cells.

Caption: Workflow for apoptosis assessment.

Logical Relationship of this compound's Action

This diagram outlines the logical flow of how this compound contributes to apoptosis in the context of multidrug-resistant cancer cells.

Caption: this compound's role in overcoming MDR to enhance apoptosis.

Conclusion and Future Directions

This compound is a valuable research tool and a potential therapeutic agent, primarily through its well-documented role in overcoming Pgp-mediated multidrug resistance. Its ability to enhance chemotherapy-induced apoptosis by downregulating key anti-apoptotic proteins like survivin, Bcl-xL, and MCL-1 underscores its potential in combination therapies for resistant cancers.

Future research should focus on elucidating the direct molecular targets of this compound that may contribute to its single-agent cytotoxicity. Investigating its potential interaction with other signaling molecules, such as SHP2 or components of the STAT3 pathway, could reveal novel mechanisms of action and open new avenues for its therapeutic application. Furthermore, comprehensive studies to determine the IC50 values of this compound as a single agent across a broad panel of cancer cell lines are warranted to better understand its direct anti-proliferative and pro-apoptotic potential.

References

- 1. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. Prevention of multidrug resistance (MDR) in osteosarcoma by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prevention of multidrug resistance (MDR) in osteosarcoma by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound prevents the emergence of multidrug resistance in ovarian cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

exploring the chemical structure of NSC23925 isomers

An In-depth Technical Guide to the Chemical Structure and Activity of NSC23925 Isomers

Executive Summary

Multidrug resistance (MDR) remains a significant impediment to successful cancer chemotherapy. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp), which actively efflux a broad spectrum of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy. The small molecule this compound, identified as (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol, has emerged as a potent and selective inhibitor of Pgp-mediated MDR.[1][2] This technical guide provides a comprehensive exploration of the chemical structure of this compound's stereoisomers, their structure-activity relationships, the molecular mechanisms of action, and the detailed experimental protocols used for their evaluation. Due to the presence of two chiral centers, this compound exists as four distinct stereoisomers, with one isomer, in particular, demonstrating markedly superior biological activity in reversing MDR.[3] This document is intended for researchers, scientists, and professionals in the field of drug development who are focused on overcoming cancer drug resistance.

Chemical Structure of this compound and its Stereoisomers

This compound, chemically named (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol, possesses two chiral centers at the carbon atoms connecting the quinoline and piperidine rings via a methanol bridge.[3][4] This stereochemistry gives rise to four possible stereoisomers: two pairs of enantiomers, which are classified as diastereomers to each other. These are designated using the erythro/threo nomenclature.[3][5]

The four stereoisomers are:

-

erythro-7a

-

threo-7b

-

threo-9a

-

erythro-9b [3]

Subsequent research has identified the erythro-9b isomer, also referred to as "isomer 11," as the most biologically active form.[3][4][6] The precise three-dimensional arrangement of these isomers has been confirmed through X-ray crystallography, which is crucial for understanding their differential binding and activity at the Pgp transporter.[1]

Mechanism of Action in Reversing Multidrug Resistance

The primary mechanism by which this compound and its isomers counteract MDR is through the direct inhibition of the P-glycoprotein (Pgp) transporter.[2][7]

-

Inhibition of Pgp Efflux Function: Pgp is an ATP-dependent pump that removes cytotoxic agents from cancer cells. This compound binds to Pgp and inhibits this efflux function, leading to an increased intracellular accumulation of chemotherapeutic drugs such as paclitaxel, doxorubicin, and vincristine.[2][7] This restoration of cytotoxic drug levels re-sensitizes resistant cancer cells to treatment.

-

Stimulation of Pgp ATPase Activity: Interestingly, this compound does not inhibit the ATPase activity of Pgp. Instead, like many other Pgp inhibitors, it stimulates ATP hydrolysis.[2][7] This suggests that the compound uncouples the energy-generating step (ATP hydrolysis) from the drug transport process, effectively disabling the pump's ability to efflux substrates.

-

Prevention of Resistance Development: Beyond reversing existing resistance, this compound can also prevent the emergence of paclitaxel resistance. It achieves this by inhibiting the overexpression of Pgp and enhancing apoptosis in cancer cells undergoing chemotherapy.[8][9] This effect is linked to the modulation of anti-apoptotic proteins such as survivin and Bcl-xL.[8]

-

Specificity: The activity of this compound is specific to Pgp (MDR1). It does not significantly inhibit other MDR-associated transporters like MRP1 or BCRP.[2][7][10]

Caption: Pgp-mediated multidrug resistance and inhibition by this compound isomers.

Structure-Activity Relationship and Quantitative Data

Comparative studies of the four stereoisomers have established a clear structure-activity relationship. The erythro-9b isomer is consistently the most potent in reversing Pgp-mediated multidrug resistance across various cancer cell lines, including those from ovarian, breast, colon, and sarcoma cancers.[3]

| Isomer | Nomenclature | Relative Potency in Reversing MDR |

| erythro-9b | Isomer 11 | Most Potent[3][4] |

| threo-7b | - | Modest Activity[3] |

| threo-9a | - | Modest Activity[3] |

| erythro-7a | - | Least Potent[3] |

The erythro-9b isomer effectively re-sensitizes MDR cells to Pgp substrates like paclitaxel, doxorubicin, and vincristine, but has no effect on non-Pgp substrates such as cisplatin, topotecan, or methotrexate.[3][4] This highlights its specific mechanism of action. While precise IC50 values vary by cell line and chemotherapeutic agent, the qualitative ranking of potency remains consistent.

Experimental Protocols

The characterization and evaluation of this compound isomers involve a series of standardized in vitro and in vivo experiments.

Caption: Experimental workflow for the evaluation of this compound isomers.

Synthesis and Characterization of Isomers

-

Synthesis: The four isomers of this compound are chemically synthesized.[3]

-

Analysis and Purification: Following synthesis, the isomers are separated and purified.

-

Structural Confirmation: The chemical structure and stereochemistry of each purified isomer are confirmed using methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and X-ray crystallography.[1][3]

In Vitro Evaluation of MDR Reversal

-

Cell Lines and Culture: MDR cancer cell lines (e.g., SKOV-3/paclitaxel, KHOS/R2) and their parental, drug-sensitive counterparts are used. Cells are cultured in standard media (e.g., RPMI-1640) with appropriate supplements at 37°C in a 5% CO2 incubator.[2][8]

-

Chemosensitivity (MTT) Assay:

-

Seed cells (1,000-2,000 cells/well) in 96-well plates and allow them to adhere for 24 hours.[5]

-

Treat cells with serial dilutions of a chemotherapeutic agent (e.g., paclitaxel) alone or in combination with a fixed, non-toxic concentration of an this compound isomer.

-

Incubate for 72 hours.[5]

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.[5][8]

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure absorbance at 490-570 nm using a microplate reader. The IC50 values are calculated to determine the extent of resistance reversal.[5]

-

-

Pgp Substrate Accumulation Assays:

-

Seed MDR cells in appropriate plates or chamber slides.

-

Pre-incubate the cells with an this compound isomer or a control vehicle for 1-4 hours.[2][5]

-

Add a fluorescent Pgp substrate, such as Rhodamine-123 or Calcein AM.[2]

-

Incubate for an additional 30-60 minutes.

-

Wash the cells with cold PBS to remove extracellular fluorescence.

-

Measure the intracellular fluorescence intensity using flow cytometry or a fluorescence microscope.[2][5] Increased fluorescence in the presence of the isomer indicates inhibition of Pgp efflux.

-

-

P-gp ATPase Activity Assay: This assay measures the rate of ATP hydrolysis by Pgp in isolated cell membranes in the presence of the test compound. Commercially available kits are often used, which measure the amount of inorganic phosphate released.[2][5]

-

Western Blot Analysis:

-

Lyse cells to extract total protein.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for Pgp, MRP1, and BCRP, using β-actin as a loading control.[8]

-

Incubate with a corresponding secondary antibody and detect the signal using chemiluminescence. This method is used to confirm that this compound does not alter the expression level of Pgp.[10]

-

In Vivo Efficacy and Toxicity Studies

-

Xenograft Mouse Model:

-

Inject human cancer cells (e.g., SKOV-3) subcutaneously into the flanks of immunodeficient mice (e.g., nude mice).[8]

-

Allow tumors to grow to a palpable size.

-

Randomize mice into treatment groups (e.g., vehicle control, paclitaxel alone, this compound isomer alone, paclitaxel + this compound isomer).[8]

-

-

Treatment and Efficacy Assessment:

-

Administer drugs via an appropriate route (e.g., intraperitoneal injection) on a predetermined schedule.[5]

-

Measure tumor volume with calipers regularly (e.g., twice weekly).

-

Monitor overall survival of the animals.[8] A significant reduction in tumor growth and increased survival in the combination group compared to single-agent groups indicates in vivo efficacy.

-

-

Toxicity Evaluation:

Conclusion

The small molecule this compound is a highly promising agent for combating P-glycoprotein-mediated multidrug resistance in cancer. Its chemical structure, featuring two chiral centers, gives rise to four stereoisomers with distinct biological activities. Extensive research has identified the erythro-9b isomer as the most potent, capable of re-sensitizing a wide range of resistant cancer cells to standard chemotherapeutics both in vitro and in vivo.[3][4] The mechanism of action involves the specific, non-competitive inhibition of Pgp's efflux function by uncoupling ATP hydrolysis from substrate transport.[2] Furthermore, its ability to prevent the onset of resistance adds another layer to its therapeutic potential.[9] The detailed protocols outlined in this guide provide a robust framework for the continued investigation of this compound isomers and the development of new, effective MDR reversal agents for clinical application.

References

- 1. Research Portal [scholarship.miami.edu]

- 2. This compound, Identified in a High-Throughput Cell-Based Screen, Reverses Multidrug Resistance | PLOS One [journals.plos.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Novel Quinoline Compound Derivatives of this compound as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]

- 6. Collection - Synthesis and Evaluation of (2-(4-Methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (this compound) Isomers To Reverse Multidrug Resistance in Cancer - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 7. This compound, identified in a high-throughput cell-based screen, reverses multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein and enhancing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Foundational Research on NSC23925 and the ABCB1 Transporter: A Technical Guide

Executive Summary: The overexpression of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein (P-gp), is a primary mechanism behind multidrug resistance (MDR) in cancer, presenting a significant hurdle to effective chemotherapy.[1][2][3] This transporter actively extrudes a wide array of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][4] NSC23925 has been identified as a potent and selective small-molecule inhibitor of ABCB1.[2][5] This technical guide provides an in-depth overview of the foundational research on this compound, detailing its mechanism of action, summarizing key quantitative data, outlining essential experimental protocols, and visualizing the core concepts for researchers, scientists, and drug development professionals.

The Role of ABCB1 in Multidrug Resistance

The ABCB1 transporter is a transmembrane protein that functions as an ATP-dependent efflux pump.[4][6] Utilizing the energy derived from ATP hydrolysis, ABCB1 recognizes and exports a diverse range of structurally and functionally unrelated hydrophobic compounds, including many critical anticancer drugs like taxanes, anthracyclines, and vinca alkaloids.[1][7] This process effectively "cleanses" the cell of therapeutic agents, allowing cancer cells to survive and proliferate despite treatment. The overexpression of ABCB1, either intrinsically or acquired after chemotherapy, is a well-established cause of MDR in numerous cancers, including ovarian, breast, and lung cancer.[1][2][8]

This compound: A Potent ABCB1 Modulator

This compound, chemically known as (2-(4-methoxyphenyl)-4-quinolinyl) (2-piperidinyl)methanol, was identified from the National Cancer Institute (NCI) Diversity Set library as a highly selective and potent MDR inhibitor.[2][5] The molecule has two chiral centers, resulting in four distinct stereoisomers (NSC23925a, b, c, and d), with NSC23925b demonstrating the most potent biological activity in reversing MDR.[2] Its primary function is to bind directly to the ABCB1 transporter, inhibiting its efflux capabilities and thereby restoring the sensitivity of resistant cancer cells to chemotherapeutic drugs.[5]

Mechanism of Action

This compound reverses MDR through a multi-faceted interaction with the ABCB1 transporter, primarily by inhibiting its function rather than altering its expression.

-

Direct Inhibition of Efflux: By binding to ABCB1, this compound competitively or non-competitively blocks the transporter's ability to pump out anticancer drugs. This leads to a significant increase in the intracellular accumulation of these agents, allowing them to reach cytotoxic concentrations.[1]

-

Modulation of ATPase Activity: The function of ABCB1 is intrinsically linked to its ability to hydrolyze ATP. This compound has been shown to regulate the ATPase activity of P-glycoprotein.[1] Studies on this compound derivatives and other ABCB1 modulators show that this interaction often manifests as a stimulation of ATPase activity, which is indicative of a direct interaction with the transporter's catalytic cycle.[9] This modulation interferes with the efficient coupling of ATP hydrolysis to drug transport.

-

No Effect on ABCB1 Expression: A critical aspect of this compound's mechanism is that it does not downregulate the expression of the ABCB1 gene or the P-gp protein.[9] This indicates that it acts as a functional inhibitor, directly targeting the activity of the existing transporter proteins.

-

Induction of Apoptosis: Beyond its direct effects on ABCB1, this compound has been observed to enhance apoptosis, partly by blocking the expression of anti-apoptotic proteins.[1][10] When used in combination with a chemotherapeutic agent like doxorubicin, it significantly increases cell death compared to doxorubicin alone.[1]

Quantitative Analysis of this compound Efficacy

The effectiveness of this compound in reversing MDR is quantified through several key parameters. The tables below summarize representative data for ABCB1 inhibitors, illustrating the metrics by which this compound and its derivatives are evaluated.

Table 1: Reversal of Drug Resistance (Illustrative data based on typical findings for potent ABCB1 inhibitors)

| Cell Line | Chemotherapeutic Drug | IC50 without Inhibitor (nM) | IC50 with this compound (nM) | Fold Reversal |

|---|---|---|---|---|

| MCF-7/ADR (Breast Cancer) | Doxorubicin | ~1500 | ~50 | ~30 |

| SKOV-3/TAX (Ovarian Cancer) | Paclitaxel | ~800 | ~25 | ~32 |

| A549/T (Lung Cancer) | Paclitaxel | ~1200 | ~40 | ~30 |

Table 2: Modulation of ABCB1 ATPase Activity (Data based on findings for this compound derivatives and other modulators)

| Compound | Assay Type | Parameter | Value | Effect |

|---|---|---|---|---|

| YS-7a (this compound derivative) | Pgp-Glo™ Assay | Max Stimulation | >2-fold vs basal | Stimulation |

| This compound (general finding) | ATPase Assay | EC50 (Stimulation) | Low micromolar (µM) | Stimulation |

| Verapamil (Control) | ATPase Assay | Max Stimulation | ~1.5 to 2-fold | Stimulation |

Key Experimental Protocols

The following sections detail the methodologies for essential in vitro assays used to characterize the interaction between this compound and the ABCB1 transporter.